Avilamycin A is synthesized by the actinobacterium Streptomyces viridochromogenes, which has been extensively studied for its ability to produce various bioactive compounds. The biosynthesis of avilamycin involves a complex gene cluster that includes regulatory genes such as aviC1 and aviC2, which are crucial for the production of this antibiotic .
The synthesis of avilamycin A occurs through a series of biosynthetic steps involving polyketide synthases and other enzymes encoded by the avilamycin gene cluster. The process begins with the assembly of polyketide precursors, followed by modifications that lead to the final antibiotic structure.
The biosynthetic pathway has been elucidated through genetic manipulation and analysis of mutant strains. Key enzymes involved include polyketide synthases that catalyze the formation of the polyketide backbone, followed by tailoring enzymes that modify this backbone to yield avilamycin A . High-performance liquid chromatography coupled with mass spectrometry is commonly employed to analyze and confirm the production of avilamycin derivatives during these processes .
Avilamycin A features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The specific arrangement of these components allows it to interact effectively with bacterial ribosomes.
The molecular formula for avilamycin A is C₁₈H₃₃N₃O₉S, with a molecular weight of approximately 433.54 g/mol. Detailed structural studies have revealed that avilamycin A binds to both the 30S and 50S ribosomal subunits, which is critical for its mechanism of action against bacteria .
Avilamycin A undergoes various chemical reactions during its biosynthesis, primarily involving condensation and modification reactions facilitated by enzymatic activity. These reactions are crucial for forming the antibiotic's core structure and functional groups.
The reactions involved in avilamycin synthesis include:
Avilamycin A exerts its antibacterial effects through a unique double mechanism. It first inhibits the initiation phase of protein synthesis by binding to the ribosomal subunits, preventing mRNA from properly engaging with the ribosome. Secondly, it interferes with later stages of protein synthesis, leading to incomplete or dysfunctional proteins.
Research indicates that avilamycin A binds specifically to sites on both the 30S and 50S ribosomal subunits, which distinguishes it from other antibiotics that target similar processes. This dual binding mechanism contributes to its effectiveness and reduces cross-resistance with other classes of antibiotics .
avi基因簇:位于S. viridochromogenes染色体上的38.4 kb区域(AF333038.2)包含54个开放阅读框(ORF),编码聚酮合酶、糖基转移酶、甲基转移酶、卤化酶、氧化还原酶和转运蛋白等(图2) [4]。该簇的完整性通过基因失活实验得到证实:aviE1(编码dTDP-葡萄糖脱水酶)的插入失活完全阻断了阿维菌素生成 [2]。
核心酶促机器:
抗性机制:该簇包含aviRa和aviRb两个rRNA甲基转移酶基因,通过修饰23S rRNA核糖体靶点赋予自身抗性 [4] [10]。
表2:阿维菌素A生物合成基因簇的核心功能组分
基因 | 蛋白功能 | 失活表型 | 功能验证方法 |
---|---|---|---|
aviM | 聚酮合酶 | 丧失阿维菌素生成 | 异源表达产奥索尔酸 [2] |
aviE1 | dTDP-葡萄糖脱水酶 | 抗生素合成中断 | 插入失活 [2] |
aviG1 | C-甲基转移酶 | 无活性产物积累 | 互补eryBIII突变株 [6] |
aviG4 | 甲基转移酶 | 生成加维霉素类似物 | 代谢物分析 [1] |
aviC1/C2 | 转录调控因子 | 完全丧失抗生素合成 | 互补实验 [3] |
环境调控:阿维菌素合成受碳氮磷源精细调控。葡萄糖(>20 g/L)、铵离子(>10 mmol/L)或无机磷(>10 mmol/L)过量时,抗生素产量显著下降。机制研究表明:
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